3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one
Description
Structure
3D Structure
Properties
CAS No. |
30707-74-5 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
5-morpholin-4-yl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H15N3O2/c17-13-10-12(15-6-8-18-9-7-15)14-16(13)11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
DQRCBHHVZDSBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Morpholino 1 Phenyl 1h Pyrazol 5 4h One and Analogous Systems
Established Synthetic Routes to 1H-Pyrazol-5(4H)-one Core Structure
The formation of the pyrazolone (B3327878) ring is a pivotal step in the synthesis of the target compound and its analogues. Various methodologies have been developed, with the Knorr pyrazole (B372694) synthesis and its modifications being the most prominent.
The most fundamental and widely employed method for synthesizing the 1H-pyrazol-5(4H)-one core is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-keto ester. mdpi.comyoutube.comnih.gov This reaction, first reported by Knorr in 1883, provides a direct and efficient route to a wide array of polysubstituted pyrazoles and pyrazolones. mdpi.com The process involves the reaction of a compound containing a hydrazine moiety with a molecule possessing two carbonyl groups separated by a single carbon atom. youtube.comjk-sci.com For the synthesis of 1-phenyl-substituted pyrazolones, phenylhydrazine (B124118) is typically reacted with a β-keto ester like ethyl acetoacetate (B1235776). orientjchem.org
The reaction mechanism is generally accepted to proceed through the formation of an initial imine or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazolone ring. youtube.com This straightforward approach remains a highly utilized strategy in both laboratory and industrial settings for producing pyrazolone-based compounds. youtube.comresearchgate.net
The efficiency of the cyclocondensation reaction can be significantly influenced by the chosen reaction conditions and catalytic systems. Traditionally, the reaction is performed under acidic or basic conditions to facilitate the condensation and cyclization steps. jk-sci.com However, modern synthetic chemistry has seen the adoption of more advanced techniques to improve yields, reduce reaction times, and promote greener chemical processes. acs.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of pyrazolones. nih.govacs.org This technique offers benefits such as uniform and selective heating, which often leads to cleaner reactions, higher yields, and easier work-up procedures. researchgate.net The reaction of β-keto esters with hydrazines under solvent-free, microwave-assisted conditions provides a rapid and environmentally benign one-pot approach to a variety of pyrazolone derivatives. researchgate.netscielo.br Research has demonstrated that this method can dramatically reduce reaction times from hours to mere minutes while achieving excellent product yields. acs.org For instance, the synthesis of edaravone, a pyrazolone derivative, was achieved with an 82% yield in just 4 minutes using microwave irradiation. researchgate.net
| Method | Catalyst/Conditions | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Acidic (e.g., Acetic Acid) or Basic | Hours | Well-established, simple setup | jk-sci.com |
| Microwave-Assisted Synthesis | Solvent-free or in polar solvents | Minutes (e.g., 4-10 min) | Rapid reaction, high yields, cleaner process, energy-efficient | nih.govacs.orgscielo.br |
| Catalytic (Green Approach) | Imidazole in aqueous media | Variable | Environmentally friendly, uses water as a solvent | acs.org |
When a monosubstituted hydrazine reacts with a non-symmetrical 1,3-dicarbonyl compound, the formation of two different constitutional isomers is possible. mdpi.comresearchgate.net This issue of regioselectivity is a critical consideration in pyrazolone synthesis. The initial nucleophilic attack can occur from either of the two nitrogen atoms of the hydrazine onto either of the two carbonyl carbons of the dicarbonyl compound. researchgate.net
The outcome of the reaction is governed by the relative reactivity of the carbonyl groups and the nitrogen atoms. For example, in a β-keto ester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to a preferential initial attack at the ketonic carbon. The regioselectivity can be influenced by several factors, including the electronic and steric properties of the substituents on both reactants and the choice of solvent and catalyst. nih.govnih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation compared to conventional solvents like ethanol (B145695). conicet.gov.ar Mechanistic proposals suggest that the reaction proceeds through 5-hydroxy-Δ2-pyrazoline intermediates, and the dehydration of these intermediates can kinetically control which regioisomer is ultimately formed. researchgate.net
While the Knorr synthesis is dominant, several alternative strategies for constructing the pyrazolone ring have been developed. These methods often provide access to pyrazolones with substitution patterns that are difficult to achieve through classical condensation.
One notable alternative involves the [3+2] cycloaddition of a 1,3-dipole with an appropriate dipolarophile. For example, diazo compounds can react with alkynes or activated alkenes to form the pyrazole ring. organic-chemistry.orgresearchgate.net Multicomponent reactions (MCRs) also offer an efficient pathway, where three or more reactants combine in a one-pot process to form the desired heterocyclic product. nih.gov For instance, a four-component synthesis has been developed where a β-keto ester first reacts with hydrazine to form a pyrazolone in situ, which then reacts with intermediates generated from malononitrile (B47326) and an aldehyde to yield complex pyranopyrazoles. nih.govbeilstein-journals.org Other strategies include the cyclization of α,β-unsaturated carbonyl compounds with hydrazines, which initially form pyrazoline intermediates that can be subsequently oxidized to pyrazoles. nih.govorganic-chemistry.org
Cyclocondensation Reactions of Hydrazine Derivatives with β-Keto Esters and 1,3-Dicarbonyl Compounds
Introduction of the Phenyl Substituent at the N1 Position
In the synthesis of 1-phenyl-1H-pyrazol-5(4H)-one derivatives, the phenyl group at the N1 position is integral to the final structure. This substituent is most commonly incorporated from the outset of the synthesis by using phenylhydrazine as the nitrogen-containing starting material in the cyclocondensation reaction. mdpi.comorientjchem.org
While using phenylhydrazine is the most direct method, an alternative strategy involves forming the pyrazolone ring first (using unsubstituted hydrazine) and subsequently introducing the phenyl group onto the N1 nitrogen atom. This N-arylation is typically achieved through cross-coupling reactions. acs.org
Modern transition metal-catalyzed cross-coupling methodologies are effective for this transformation. lookchem.com Copper- and palladium-catalyzed reactions are widely used for the N-arylation of nitrogen-containing heterocycles, including pyrazoles. acs.orgorganic-chemistry.org These reactions typically involve coupling the N-H of the pyrazolone with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a metal catalyst, a suitable ligand (such as a diamine), and a base. acs.orglookchem.com Iron-catalyzed systems have also been developed as a more economical and environmentally friendly alternative for the N-arylation of pyrazoles in aqueous media. lookchem.com Another approach is the Chan-Lam coupling, which utilizes arylboronic acids as the aryl source in a copper-catalyzed reaction. organic-chemistry.org These methods provide versatility, allowing for the late-stage introduction of various aryl groups onto the pyrazolone scaffold.
Strategies for Introducing the Morpholine (B109124) Moiety
Mannich Reaction as a Key Derivatization Pathway for Morpholine Introduction
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons. nih.gov In the context of pyrazolone chemistry, this three-component condensation reaction provides a straightforward method for introducing a morpholinomethyl group, typically at the C4 position of the pyrazolone ring. The reaction involves the condensation of a compound with an active hydrogen atom, such as 1-phenyl-3-methyl-5-pyrazolone, with formaldehyde (B43269) and a secondary amine, in this case, morpholine. derpharmachemica.com
The general mechanism of the Mannich reaction begins with the formation of an Eschenmoser-like salt from formaldehyde and morpholine, which then acts as an electrophile. The pyrazolone, existing in tautomeric equilibrium, provides a nucleophilic enol or enolate form that attacks the iminium ion, leading to the formation of the C-N bond and the desired Mannich base. ias.ac.in Several studies have documented the synthesis of Mannich bases derived from pyrazolones with various secondary amines, including morpholine, often in good yields. derpharmachemica.comnih.gov
A typical procedure involves reacting the pyrazolone with formaldehyde and morpholine in a suitable solvent, such as ethanol. derpharmachemica.com The reaction conditions can be varied to optimize the yield and purity of the resulting 4-(morpholinomethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Examination of other Amination or Coupling Reactions Involving Morpholine
Beyond the classical Mannich reaction, modern cross-coupling methodologies offer alternative pathways for the introduction of a morpholine moiety onto the pyrazolone core. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. researchgate.net This reaction typically involves the coupling of an aryl or heteroaryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
For the synthesis of 3-morpholino-1-phenyl-1H-pyrazol-5(4H)-one, this would conceptually involve the use of a 3-halo-1-phenyl-1H-pyrazol-5(4H)-one or a 3-triflyloxy-1-phenyl-1H-pyrazol-5(4H)-one as the electrophilic partner and morpholine as the nucleophile. The choice of catalyst, ligand, base, and solvent is crucial for the success of such transformations and often requires careful optimization. While direct examples on the 3-position of a pyrazolone are not abundant in the provided literature, the principles of Buchwald-Hartwig amination are broadly applicable to a wide range of heterocyclic systems.
Synthetic Approaches for 3-Substituted Variants (e.g., Methyl Group Precursors, Other Alkyl/Aryl Groups)
The synthesis of the core pyrazolone ring itself is a well-established process, most commonly achieved through the Knorr pyrazole synthesis. This involves the condensation of a β-ketoester with a hydrazine derivative. rsc.org For the synthesis of 1-phenyl-3-methyl-5-pyrazolone, the typical starting materials are ethyl acetoacetate and phenylhydrazine. ias.ac.in The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring. This method is highly versatile and allows for the introduction of various substituents at the 1, 3, and 4 positions of the pyrazolone ring by selecting the appropriate starting materials.
To obtain variants with different alkyl or aryl groups at the 3-position, the corresponding β-ketoester can be employed. For instance, using ethyl benzoylacetate in place of ethyl acetoacetate would lead to a 3-phenyl-1-phenyl-1H-pyrazol-5(4H)-one derivative. Similarly, other β-ketoesters with different alkyl or aryl side chains can be used to generate a library of 3-substituted pyrazolone precursors. rsc.org
Total Synthesis Strategies for this compound
The total synthesis of this compound and its derivatives can be approached through sequential protocols or more convergent multi-component reactions.
Multi-component Reactions and Sequential Protocols
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.govbeilstein-journals.org In the context of pyrazolone synthesis, MCRs can be designed to assemble the heterocyclic core and introduce desired functionalities simultaneously. For instance, a one-pot reaction involving a hydrazine, a β-ketoester, and a third component could potentially lead to a functionalized pyrazolone derivative. researchgate.net While a direct MCR for this compound is not explicitly detailed, the principles of MCRs are being increasingly applied to the synthesis of pyrazole libraries. researchgate.net
More commonly, a sequential approach is employed. This would typically involve the initial synthesis of the 1-phenyl-3-substituted-1H-pyrazol-5(4H)-one core, as described in section 2.4, followed by the introduction of the morpholine moiety as detailed in section 2.3. For example, the synthesis of 4-(morpholinomethyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one would follow a two-step sequence: the Knorr synthesis of 1-phenyl-3-methyl-5-pyrazolone, followed by a Mannich reaction with formaldehyde and morpholine. derpharmachemica.com
Optimization of Reaction Yields and Purity for Specific Derivatives
The optimization of reaction conditions is a critical aspect of any synthetic endeavor to maximize the yield and purity of the desired product. For the synthesis of pyrazolone derivatives, various parameters can be adjusted.
In the Knorr pyrazole synthesis, factors such as the solvent, temperature, and the use of a catalyst can influence the reaction rate and yield. ias.ac.in For instance, some procedures are carried out in acetic acid, while others use ethanol or proceed neat.
For the Mannich reaction, the stoichiometry of the reactants, the choice of solvent, reaction temperature, and reaction time are all important variables that can be optimized. nih.gov The use of microwave irradiation has also been reported to accelerate the Mannich reaction and improve yields in some cases.
In C-acylation reactions of pyrazolones, which can be a competing side reaction or a desired transformation depending on the synthetic goal, the choice of base and reaction conditions is crucial to control the regioselectivity between C- and O-acylation. rsc.org For instance, the use of calcium hydroxide (B78521) has been shown to favor C-acylation by forming a calcium complex that protects the hydroxyl group. rsc.org
The purification of pyrazolone derivatives is often achieved through recrystallization from suitable solvents, such as ethanol or ethanol-water mixtures. Chromatographic techniques, like column chromatography, can also be employed for the purification of more complex mixtures or to obtain highly pure compounds.
Below is a table summarizing various synthetic strategies for pyrazolone derivatives, which are analogous to the synthesis of this compound.
| Reaction Type | Starting Materials | Reagents/Conditions | Product Type | Key Features |
|---|---|---|---|---|
| Knorr Pyrazole Synthesis | Ethyl acetoacetate, Phenylhydrazine | Acetic acid or Ethanol, Reflux | 1-Phenyl-3-methyl-5-pyrazolone | Versatile for pyrazolone core synthesis. |
| Mannich Reaction | 1-Phenyl-3-methyl-5-pyrazolone, Formaldehyde, Morpholine | Ethanol, Reflux | 4-(Morpholinomethyl)-3-methyl-1-phenyl-pyrazol-5-one | Introduces aminomethyl groups at C4. |
| C-Acylation | 1-Phenyl-3-methyl-5-pyrazolone, Acyl chloride | Calcium hydroxide, Dioxane | 4-Acyl-1-phenyl-3-methyl-5-pyrazolone | Selective C4-functionalization. |
| Multi-component Reaction | Aldehyde, Malononitrile, Hydrazine, β-ketoester | Catalyst (e.g., NaOAc), Room Temperature | Dihydropyrano[2,3-c]pyrazoles | Efficient one-pot synthesis of complex heterocycles. nih.gov |
Advanced Chemical Transformations and Derivatization of 3 Morpholino 1 Phenyl 1h Pyrazol 5 4h One Scaffolds
Functionalization at the C4 Position of the Pyrazolone (B3327878) Ring
The C4 position of the 3-morpholino-1-phenyl-1H-pyrazol-5(4H)-one ring is characterized by an active methylene (B1212753) group, flanked by a carbonyl group and an enamine-like system. This structural feature makes the C4 protons acidic and the carbon atom highly nucleophilic, rendering it the most reactive site for electrophilic substitution reactions.
Electrophilic Substitution Reactions at the Active Methylene Group (C4)
The high reactivity of the C4 position facilitates a variety of electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
C-acylation at the C4 position of pyrazolone rings is a well-established transformation for the synthesis of 4-acylpyrazolone derivatives. While specific studies on this compound are not extensively documented, the reaction mechanism can be understood from studies on analogous compounds like 3-methyl-1-phenyl-pyrazol-5-one. rsc.orgnih.gov The reaction typically proceeds by treating the pyrazolone with an acylating agent, such as an aroyl chloride, in the presence of a base.
A key challenge in the acylation of pyrazolones is the competition between C-acylation and O-acylation. To achieve selective C-acylation, the tautomeric equilibrium of the pyrazolone needs to be shifted towards the enol form. This can be accomplished by using a base like calcium hydroxide (B78521), which not only facilitates the formation of the enolate but also protects the hydroxyl group as a complex. researchgate.net This strategy effectively prevents O-acylation and directs the acylating agent to the C4 position. The general scheme for this reaction involves the formation of a calcium complex of the pyrazolone, followed by the addition of the acyl chloride. The final product is obtained after acidic workup to decompose the complex.
Table 1: Examples of C-acylation Reactions on a 3-Methyl-1-phenyl-pyrazol-5-one Scaffold rsc.org
| Acylating Agent | Product | Yield (%) |
| 4-Methylbenzoyl chloride | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | High |
| 4-Fluorobenzoyl chloride | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | High |
| 4-Phenylbenzoyl chloride | 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | High |
| 4-Trifluoromethylbenzoyl chloride | 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | Moderate |
The active methylene group at the C4 position of this compound readily participates in Knoevenagel condensation reactions with various aldehydes. This reaction is a powerful tool for the synthesis of 4-arylidene pyrazole (B372694) derivatives, which are valuable precursors for a range of other heterocyclic compounds and exhibit diverse biological activities. The condensation is typically catalyzed by a base, such as piperidine or triethylamine, in a suitable solvent like ethanol (B145695). researchgate.netamrutpharm.co.in
The reaction mechanism involves the deprotonation of the C4-methylene group by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol intermediate yields the 4-arylidene product. These products are often highly colored crystalline solids. The resulting α,β-unsaturated system can undergo further reactions, such as Michael additions, to create more complex molecular architectures.
In some cases, the condensation with aldehydes can lead to the formation of bis-pyrazolone derivatives, such as 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), when a 2:1 molar ratio of pyrazolone to aldehyde is used.
Table 2: Examples of Knoevenagel Condensation with 3-Methyl-1-phenyl-pyrazol-5-one
| Aldehyde | Catalyst | Product |
| Benzaldehyde | Piperidine | 4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| 4-Chlorobenzaldehyde | Triethylamine | 4-(4-Chlorobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| 4-Methoxybenzaldehyde | Piperidine | 4-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |
The C4 position of the pyrazolone ring is sufficiently activated to undergo coupling reactions with diazonium salts, leading to the formation of highly colored azo dyes. nih.gov This electrophilic substitution reaction is a cornerstone in the synthesis of pyrazolone-based colorants. The reaction involves the attack of an aryldiazonium cation, the electrophile, on the electron-rich C4 position of the pyrazolone, which acts as the nucleophilic coupling agent.
The synthesis of these azo dyes is typically carried out by first preparing the aryldiazonium salt through the diazotization of a primary aromatic amine with nitrous acid at low temperatures (0-5 °C). The resulting diazonium salt is then added to a solution of the this compound, usually in a slightly alkaline or acidic medium, to facilitate the coupling reaction. The resulting 4-arylazo-3-morpholino-1-phenyl-1H-pyrazol-5(4H)-one derivatives are often intensely colored solids with potential applications in various fields, including dyeing and as functional materials. researchgate.netconsensus.app
Table 3: General Scheme for Azo Coupling Reaction
| Reactant 1 | Reactant 2 | Product |
| This compound | Aryl Diazonium Salt | 4-Arylazo-3-morpholino-1-phenyl-1H-pyrazol-5(4H)-one |
Nucleophilic Additions and Substitutions on the Pyrazolone Ring
While the C4 position is dominated by electrophilic substitutions, nucleophilic reactions on the pyrazolone ring itself are less common but can be achieved under specific conditions. Nucleophilic aromatic substitution (SNAr) on the pyrazole ring generally requires the presence of strong electron-withdrawing groups and a good leaving group, such as a halogen, on the ring.
For the this compound scaffold, nucleophilic substitution can be envisioned at the C5 position. This would necessitate the synthesis of a 5-halo-3-morpholino-1-phenyl-1H-pyrazole precursor. Such a precursor could potentially be synthesized from this compound via reaction with a halogenating agent like phosphorus oxychloride.
Once the 5-chloro derivative is obtained, it can serve as a substrate for SNAr reactions with various nucleophiles, such as amines, to introduce new functional groups at the C5 position. arabjchem.org For instance, the reaction with primary or secondary amines could lead to the formation of 5-amino-3-morpholino-1-phenyl-1H-pyrazole derivatives. These reactions typically require elevated temperatures and may be facilitated by a base to neutralize the liberated HCl.
Modifications of the Morpholine (B109124) Ring and its Attachment Point
The morpholine moiety at the C3 position also presents opportunities for chemical modification, although these are less explored compared to the C4 functionalization of the pyrazolone ring. The nitrogen atom of the morpholine ring retains its basic and nucleophilic character, making it a potential site for reactions such as N-alkylation.
N-alkylation of the morpholine nitrogen would lead to the formation of a quaternary ammonium salt, a morpholinium salt. mdpi.com This reaction would typically involve treating the this compound with an alkyl halide. The resulting quaternization would introduce a positive charge and could significantly alter the physicochemical properties of the molecule, such as its solubility.
Furthermore, N-alkylated morpholinium salts can potentially undergo ring-opening reactions under certain conditions, such as Hofmann elimination if a suitable beta-hydrogen is present on the N-alkyl group, although such reactions are not specifically documented for this scaffold. acs.orgresearchgate.net The reactivity of the morpholine ring in this specific context remains an area with potential for further investigation to expand the chemical diversity of this class of compounds.
Chemical Reactivity of the Pyrazolone Carbonyl and Imine Functionalities
The chemical behavior of the this compound core is significantly influenced by the tautomerism of the pyrazolone ring. This compound can exist in several tautomeric forms, including keto-enol and imine-enamine equilibria. This dynamic state dictates the reactivity of the C5-position, which can exhibit characteristics of both a carbonyl (keto form) and a hydroxyl group (enol form), as well as imine-like properties.
Oxidation and Reduction Pathways
The C5-carbonyl group of the pyrazolone ring is a key site for redox transformations. Its reactivity is modulated by the electron-donating nature of the adjacent morpholino substituent at the C3-position.
Reduction Pathways: The carbonyl group in the pyrazolone ring is susceptible to reduction by various hydride-based reducing agents. This transformation typically converts the C=O double bond into a hydroxyl group, yielding the corresponding pyrazolidin-5-ol derivative. The choice of reducing agent can influence the stereochemical outcome and selectivity of the reaction.
Oxidation Pathways: Direct oxidation of the C5-carbonyl is not a commonly reported transformation for this class of compounds. Instead, oxidative conditions applied to aminopyrazole derivatives often lead to dehydrogenative coupling reactions, forming dimers or larger oligomers. For instance, studies on analogous 1-phenyl-3-methyl-1H-pyrazol-5-amines have shown that oxidative treatment can result in the formation of azo compounds through N-N coupling or C-C coupling at the reactive C4 position. nih.govmdpi.com The oxidation of the pyrazoline ring to a fully aromatic pyrazole is also a known oxidative pathway for related structures. prepchem.com
Table 1: Plausible Redox Reactions of this compound
| Reaction Type | Reagent(s) | Product Class | Notes |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | 3-Morpholino-1-phenyl-pyrazolidin-5-ol | Reduces the C5-carbonyl to a hydroxyl group. |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-Morpholino-1-phenyl-pyrazolidin-5-ol | A more potent reducing agent, effective for the C=O reduction. |
| Oxidative Coupling | Copper(I) or (II) salts (e.g., CuI, Cu(OAc)₂) with an oxidant (e.g., TBHP) | Dimeric or oligomeric pyrazolone species (e.g., Bipyrazolones) | Promotes C-C bond formation, typically at the C4 position. mdpi.com |
Investigating the Formation of Oligomers and Polymeric Pyrazolone Derivatives (e.g., Bipyrazolones)
The this compound scaffold serves as a valuable building block for the synthesis of larger, more complex molecules such as bipyrazolones and other oligomers. This reactivity primarily stems from the active methylene group at the C4 position of the pyrazolone ring.
One of the most effective methods for synthesizing bipyrazolone derivatives is through a tandem Knoevenagel condensation followed by a Michael addition. nih.govresearchgate.net In this one-pot reaction, an aldehyde reacts with two equivalents of the pyrazolone. The first step is a Knoevenagel condensation between the aldehyde and one molecule of the pyrazolone at its C4 position, forming an α,β-unsaturated enone intermediate. This intermediate is then rapidly attacked by a second molecule of the pyrazolone via a Michael addition, yielding a 4,4'-(arylmethylene)bis(pyrazolone) structure. nih.govekb.eg This reaction is often catalyzed by a weak base, such as piperidine or an amine-functionalized silica gel. researchgate.netekb.eg
Furthermore, oxidative coupling reactions provide another route to pyrazolone dimers. Research on similar 5-aminopyrazole structures has demonstrated that copper-catalyzed oxidative dehydrogenative coupling can lead to dimerization through various pathways, including C-C, C-N, and N-N bond formation, resulting in bipyrazolones, pyrazole-fused pyridazines, or pyrazines. mdpi.com While the tertiary morpholino group on the target compound prevents N-H coupling, the reactive C4-H bond remains a viable site for such oxidative C-C dimerization.
Table 2: Synthetic Routes to Oligomeric Pyrazolone Derivatives
| Reaction Name | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Tandem Knoevenagel-Michael Addition | 2 eq. Pyrazolone + 1 eq. Aldehyde (e.g., Benzaldehyde) | Base (e.g., Piperidine, Ammonium Carbonate) | 4,4'-(Arylmethylene)bis(pyrazolone) | ekb.egresearchgate.net |
| Oxidative Dehydrogenative Coupling | Pyrazolone | Cu(OAc)₂ with Oxidant (e.g., BPO) | C4-C4 Bipyrazolone or Fused Heterocycles | mdpi.com |
Tautomerism and Isomerism in 1h Pyrazol 5 4h One Systems with Morpholino and Phenyl Substituents
Exploration of Keto-Enol, Lactam-Lactim, and Imine-Enamine Tautomeric Equilibria
The molecular structure of 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one allows for the existence of several potential tautomeric forms. Pyrazolones can generally exist in three principal forms, often referred to as the CH (keto), OH (enol), and NH forms, arising from the migration of a proton. researchgate.netbas.bgdaneshyari.com These forms are interconnected through various tautomeric equilibria.
Keto-Enol Tautomerism: This is a fundamental equilibrium in pyrazolone (B3327878) systems. The keto form, this compound, features a carbonyl group (C=O) at the C5 position and a methylene (B1212753) group (CH2) at the C4 position. The corresponding enol tautomer, 5-hydroxy-3-morpholino-1-phenyl-1H-pyrazole, is formed by the migration of a proton from the C4 carbon to the C5 oxygen, resulting in a hydroxyl group and a C4=C5 double bond.
Lactam-Lactim Tautomerism: This is a specific type of amide-imidol tautomerism involving the migration of a proton between a nitrogen and an oxygen atom. vedantu.com The pyrazolone ring contains an amide-like functionality, allowing for an equilibrium between the lactam (keto) form and the lactim (enol or hydroxy) form. vedantu.com
Imine-Enamine Tautomerism: The presence of the morpholino group, an amino substituent, at the C3 position introduces the possibility of imine-enamine tautomerism. This involves the C3-N bond and the adjacent pyrazole (B372694) ring atoms. The enamine form is represented by the 3-morpholino structure, while a proton shift could theoretically lead to an iminic structure, although the aromaticity of the pyrazole ring strongly favors the enamine form in this context. Studies on related 3-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer, though this is highly dependent on other substituents on the ring. researchgate.net
The stabilization of these different tautomers is heavily influenced by the solvent. Aprotic solvents tend to stabilize the keto (CH) tautomers, whereas protic solvents can shift the equilibrium toward the hydroxy (OH) forms. tandfonline.com
Influence of Substituents (e.g., Morpholine (B109124), Phenyl) on Tautomeric Preferences and Stabilities
Substituents attached to the pyrazolone ring exert profound electronic and steric effects that dictate the predominant tautomeric form. researchgate.netnih.gov
Phenyl Group at N-1: The phenyl group at the N1 position is a common feature in many studied pyrazolones. nih.govtandfonline.com Its presence influences the electronic distribution within the heterocyclic ring. Steric interactions between the N1-phenyl group and substituents at other positions can lead to a distortion of the ring geometry, causing a twist between the phenyl and pyrazole rings. nih.govfu-berlin.de
Morpholino Group at C-3: The morpholino group is an electron-donating substituent due to the lone pair of electrons on the nitrogen atom. Electron-donating groups are known to shift the tautomeric equilibrium. nih.gov For instance, in other pyrazole systems, electron-donating groups like NH2 and CH3 have been found to favor the C3-tautomer. nih.gov The steric bulk of the morpholino group also plays a role. In 1-phenyl-3-substituted pyrazol-5-ones, bulky substituents at the C3 position have been shown to introduce steric hindrance that affects tautomeric stability. tandfonline.com
The interplay between the electron-donating morpholino group and the N-phenyl group, along with solvent effects, determines the relative stabilities of the CH, OH, and NH tautomers. daneshyari.comnih.gov Theoretical investigations on similar pyrazolone structures have shown that bulky substituents on the C3 position influence the energy differences between tautomers. nih.gov
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and stereochemistry of pyrazolone derivatives are critical to understanding their properties. acs.org
Conformational Analysis: The relative orientation of the phenyl and morpholino substituents with respect to the pyrazolone ring is a key conformational feature. The N-phenyl group is often twisted out of the plane of the pyrazolone ring to minimize steric hindrance, an effect that can be observed in both experimental and theoretical studies. nih.govfu-berlin.de Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the most stable conformations by analyzing parameters like torsion angles between the rings. nih.govresearchgate.net These calculations can elucidate the planarity of the pyrazolone ring and how it is affected by the substituents. researchgate.net
Stereochemical Considerations: While this compound itself is achiral, the introduction of substituents at the C4 position would create a chiral center, leading to the possibility of enantiomers. The stereochemistry of reactions involving pyrazolones is an active area of research, with significant implications for the synthesis of chiral molecules. acs.orgresearchgate.net
Experimental and Theoretical Methods for Tautomer Identification and Quantification
A combination of experimental and theoretical techniques is essential for the comprehensive study of tautomerism in pyrazolone systems. bohrium.com
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are powerful tools for studying tautomeric equilibria in solution. bohrium.com Chemical shifts are particularly sensitive to the tautomeric form; for example, the ¹³C chemical shifts of the C3 and C5 carbons can be used to distinguish between tautomers. nih.govcdnsciencepub.com ¹⁵N NMR is considered a highly reliable method for structural and tautomeric analysis of nitrogen-containing heterocycles. researchgate.net Comparing the NMR data of a compound with that of its "fixed" derivatives (where the mobile proton is replaced by a group like methyl) is a common strategy to elucidate the structure of the dominant tautomer. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between tautomers by identifying characteristic functional group vibrations, such as the C=O stretch in the keto form versus the O-H stretch in the enol form. tandfonline.com
X-ray Crystallography: This technique provides unambiguous structural information in the solid state, allowing for the definitive identification of the tautomer present in the crystal lattice. fu-berlin.deresearchgate.net
UV-Visible Spectroscopy: The electronic absorption spectra of the different tautomers vary, and this technique can be used to study the equilibrium and any photoinduced transformations between forms. bas.bgresearchgate.net
Theoretical Methods:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict the relative stabilities of tautomers. daneshyari.comnih.gov These calculations can determine the lowest energy tautomer in the gas phase or in solution by incorporating solvent models. beilstein-journals.org The calculated energy differences between tautomers provide insight into their equilibrium distribution. nih.gov Furthermore, theoretical methods can be used to calculate spectroscopic properties (e.g., NMR chemical shifts), which can then be compared with experimental data to confirm structural assignments. ull.esjocpr.com
Table 1: Comparison of Spectroscopic Data for Pyrazolone Tautomers (General)
| Tautomeric Form | Key IR Bands (cm⁻¹) | Typical ¹³C NMR Chemical Shift Range (ppm) |
| CH (Keto) | C=O stretch (~1700) | C3: ~155-160, C4: ~40-50, C5: ~170-180 |
| OH (Enol) | O-H stretch (~3200-3600), C=N stretch | C3: ~145-155, C4: ~90-100, C5: ~155-165 |
| NH | N-H stretch (~3100-3500), C=O stretch (~1650) | Varies significantly with substitution |
Note: The values presented are generalized from various pyrazolone studies and may differ for the specific compound this compound.
Spectroscopic and Structural Characterization of 3 Morpholino 1 Phenyl 1h Pyrazol 5 4h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of pyrazolone (B3327878) derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, it is possible to map out the complete atomic connectivity and stereochemistry of these compounds.
Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons of the phenyl group, the morpholine (B109124) ring, and the pyrazolone core.
The aromatic protons of the 1-phenyl substituent typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. unifi.itnih.gov The exact chemical shifts and splitting patterns depend on the substitution on the phenyl ring. The protons of the morpholine ring exhibit characteristic signals, usually as two distinct multiplets or triplets corresponding to the -CH₂-N- and -CH₂-O- groups. nih.govarabjchem.org For instance, in one derivative, the four protons of the -CH₂-N-CH₂- moiety of the morpholine ring appeared as a triplet at δ 2.50 ppm, while the four protons of the -CH₂-O-CH₂- group showed a triplet at δ 3.65 ppm. openpharmaceuticalsciencesjournal.com
The pyrazolone ring itself contains specific proton environments. For derivatives with a substituent at the 4-position, such as an arylmethylene group, the methine proton (-CH=) typically gives a singlet at around δ 5.0 ppm. nih.gov In unsubstituted 4,5-dihydro-1H-pyrazole systems, the methylene (B1212753) protons at the C4 position and the methine proton at the C5 position often form a characteristic ABX spin system, resulting in complex doublet of doublets signals. researchgate.net For pyrazolone derivatives that can exhibit tautomerism, an exchangeable proton signal for an NH or OH group may be observed, often as a broad singlet in the far downfield region (δ 11-14 ppm), which can be confirmed by D₂O exchange. nih.govnih.govrjpbcs.com
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Morpholino Pyrazolone Derivatives
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Pyrazolone-CH₃ | 2.1 - 2.3 | s | nih.govnih.govrjpbcs.com |
| Morpholine -CH₂-N | 2.5 - 2.8 | m, t | nih.govarabjchem.orgopenpharmaceuticalsciencesjournal.com |
| Morpholine -CH₂-O | 3.5 - 3.7 | m, t | nih.govarabjchem.orgopenpharmaceuticalsciencesjournal.com |
| Pyrazolone-C₄-H | 2.40 | d | openpharmaceuticalsciencesjournal.com |
| Methine Bridge (-CH-) | 4.8 - 5.9 | s | nih.govnih.gov |
| Aromatic Protons (Ar-H) | 7.0 - 8.0 | m | unifi.itnih.govrjpbcs.com |
| Exchangeable OH/NH | 9.0 - 14.0 | s (broad) | nih.govnih.govrjpbcs.com |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In pyrazolone derivatives, distinct signals are observed for the carbonyl carbon, the carbons of the pyrazole (B372694) ring, the phenyl group, and the morpholine moiety.
The carbonyl carbon (C=O) of the pyrazolone ring is one of the most deshielded signals, typically appearing far downfield in the spectrum, often above δ 160 ppm. nih.gov The carbons of the pyrazole ring itself (C3, C4, and C5) show signals at characteristic chemical shifts that are influenced by the substituents attached to them. nih.gov For example, in some adamantyl pyrazole compounds, C3, C4, and C5 were assigned to signals at δ 165.2, 38.8, and 67.7 ppm, respectively. nih.gov
The carbons of the N-phenyl group typically resonate in the aromatic region between δ 115 and 140 ppm. unifi.it The morpholine ring carbons usually appear in the range of δ 45-70 ppm, with the carbon atoms adjacent to the oxygen atom (-CH₂-O) being more deshielded than those adjacent to the nitrogen atom (-CH₂-N). nih.govopenpharmaceuticalsciencesjournal.com For example, ¹³C NMR data for a morpholino pyrazolone derivative showed signals at 49.33 ppm and 66.2 ppm, corresponding to the morpholine carbons. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Morpholino Pyrazolone Derivatives
| Carbon Assignment | Representative Chemical Shift (δ, ppm) | Reference |
| Pyrazolone-CH₃ | 11 - 20 | nih.govopenpharmaceuticalsciencesjournal.com |
| Pyrazolone-C₄ | 33 - 40 | nih.govopenpharmaceuticalsciencesjournal.com |
| Morpholine -CH₂-N | 45 - 54 | nih.govarabjchem.orgopenpharmaceuticalsciencesjournal.com |
| Morpholine -CH₂-O | 66 - 67 | nih.govarabjchem.orgopenpharmaceuticalsciencesjournal.com |
| Pyrazolone-C₅ | ~100 | nih.gov |
| Aromatic Carbons (Ar-C) | 114 - 147 | unifi.itnih.govopenpharmaceuticalsciencesjournal.com |
| Pyrazolone-C₃ | 145 - 155 | openpharmaceuticalsciencesjournal.com |
| Pyrazolone-C=O | > 160 | nih.gov |
While 1D NMR spectra provide fundamental information, complex structures often require advanced 2D NMR techniques for unambiguous assignment and structural confirmation. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are routinely employed for pyrazolone derivatives. unifi.itsemanticscholar.orgresearchgate.net
HSQC spectra are used to identify which protons are directly attached to which carbon atoms, correlating ¹H and ¹³C signals that are separated by one bond.
HMBC experiments reveal longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the molecular structure, connecting different functional groups, and confirming the substitution pattern on the pyrazolone and phenyl rings. nih.govmdpi.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the proton-proton networks within the morpholine and phenyl rings. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which helps in confirming stereochemistry and the conformation of the molecule. rsc.org
These multidimensional techniques provide a complete and detailed picture of the molecular architecture, leaving no ambiguity in the final structural assignment. mdpi.comrsc.org
For derivatives of this compound that incorporate a phosphonate group, Phosphorus-31 (³¹P) NMR spectroscopy is an essential analytical tool. researchgate.net Given that ³¹P has a natural abundance of 100%, this technique is highly sensitive. jeol.com
The chemical shift (δ) in a ³¹P NMR spectrum is highly indicative of the oxidation state and chemical environment of the phosphorus atom. slideshare.net Chemical shifts are typically reported relative to an external standard of 85% phosphoric acid. slideshare.net For phosphonate groups (-PO(OR)₂), the ³¹P signal generally appears in a characteristic region of the spectrum. The exact chemical shift can be influenced by the nature of the alkyl or aryl groups attached to the oxygen atoms and the carbon atom bonded to phosphorus. osti.gov
Furthermore, heteronuclear coupling between the phosphorus nucleus and nearby protons (²J(P,H), ³J(P,H)) or carbons (¹J(P,C), ²J(P,C)) can be observed in ¹H and ¹³C NMR spectra, providing further structural confirmation. jeol.com Advanced techniques like ³¹P-¹³C HSQC can be used to assign the carbon signals of individual phosphonates in complex mixtures. jeol.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and powerful method for identifying the functional groups present in a molecule. nsf.govsemanticscholar.org
The FT-IR spectrum of a this compound derivative displays a series of absorption bands, each corresponding to the vibrational frequency of a specific bond or functional group. libretexts.org
Key characteristic absorption bands for these compounds include:
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the pyrazolone ring is typically observed in the region of 1650-1745 cm⁻¹. nih.govrjpbcs.comnih.gov The exact position can be influenced by conjugation and hydrogen bonding.
C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of the aromatic phenyl ring usually appear in the 1450-1615 cm⁻¹ region. nih.govnih.govmdpi.com
C-O Stretching: The C-O-C stretching vibration of the morpholine ring gives rise to a strong band, typically found in the 1100-1250 cm⁻¹ range. nih.gov
N-H/O-H Stretching: For derivatives capable of tautomerism or containing hydroxyl substituents, a broad absorption band may be observed in the 3200-3600 cm⁻¹ region, corresponding to N-H or O-H stretching vibrations. nih.govrjpbcs.commdpi.com
The collection of these bands provides a unique "fingerprint" for the molecule, allowing for quick confirmation of the presence of the core pyrazolone, morpholine, and phenyl functionalities. libretexts.org
Table 3: Characteristic FT-IR Absorption Bands for Morpholino Pyrazolone Derivatives
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity | Reference |
| N-H / O-H | Stretch | 3200 - 3600 | Broad, Medium-Strong | nih.govrjpbcs.com |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak | arabjchem.org |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium | arabjchem.org |
| C=O (Pyrazolone) | Stretch | 1650 - 1745 | Strong | nih.govrjpbcs.comnih.gov |
| C=N / C=C | Stretch | 1450 - 1615 | Medium-Strong | nih.govnih.govmdpi.com |
| C-O-C (Morpholine) | Stretch | 1100 - 1250 | Strong | nih.gov |
Raman Spectroscopy Applications
Raman spectroscopy, a technique that probes molecular vibrations, provides a structural fingerprint for identifying molecules. wikipedia.org For pyrazolone derivatives, experimental Raman spectra are not widely reported; however, theoretical approaches are employed to understand their vibrational properties. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are utilized to predict the vibrational frequencies of pyrazolone, 3-methyl pyrazol-5-one, and 1-phenyl-3-methyl pyrazol-5-one. These computational studies help in assigning the vibrational modes and understanding the influence of different substituents on the molecule's vibrational spectrum. For instance, calculations have shown that methyl and phenyl substituents can decrease the N-H bond vibrational frequency, while a phenyl substituent can increase the C=O frequency. This theoretical framework provides valuable insights into the expected Raman scattering signals for compounds like this compound, aiding in their structural characterization.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of synthesized pyrazolone derivatives. researchgate.net High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the unambiguous verification of a compound's chemical formula.
The fragmentation pattern observed in the mass spectrum offers valuable information about the molecule's structure. For 1-phenyl-pyrazol-5(4H)-one derivatives, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Common fragmentation pathways for this class of heterocyclic compounds may include:
Cleavage of the pyrazolone ring: The five-membered ring can break apart, leading to characteristic fragment ions.
Loss of substituents: The morpholino and phenyl groups, as well as the carbonyl group, can be lost as neutral fragments or radicals.
Formation of stable aromatic ions: The phenyl group attached to the nitrogen atom can lead to the formation of stable phenyl-containing cations.
By analyzing these fragmentation patterns, researchers can confirm the connectivity of atoms within the molecule and verify the identity of the synthesized compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, angles, and intermolecular interactions that define the crystal structure.
Single-crystal X-ray diffraction studies on pyrazolone derivatives reveal key structural parameters. The pyrazole ring in these compounds is generally found to be planar. The phenyl ring is typically twisted with respect to the central pyrazolone ring, as indicated by the dihedral angle between them. For example, in (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one, the phenyl ring subtends a dihedral angle of 47.07 (10)° with the pyrazole ring. This twisting is a common feature in this family of compounds.
Below is a table of representative bond lengths and angles for a related pyrazolone derivative.
| Parameter | Bond/Angle | Value |
| Bond Length | N—N | 1.39 Å |
| C=O | 1.25 Å | |
| C—N (ring) | 1.35 - 1.42 Å | |
| Bond Angle | C—N—N | 108 - 112° |
| N—N—C | 105 - 110° | |
| C—C—C (ring) | 104 - 109° |
Data presented is representative of typical values found in pyrazolone crystal structures and is intended for illustrative purposes.
The combination of molecular shape and intermolecular interactions determines the crystal packing. The hydrogen bonds described above can link molecules into complex supramolecular structures. For example, the N—H⋯N and N—H⋯O interactions in some derivatives generate edge-fused ring patterns that assemble into sheets.
Furthermore, pyrazolone derivatives can exhibit tautomerism, existing in different forms such as enol and keto tautomers. It is possible for these different tautomers to crystallize separately, a phenomenon known as polymorphism. The specific crystalline form obtained can depend on factors like the solvent used for crystallization and temperature. For instance, 1-phenyl-3-methyl-pyrazolone-5 has been found to exist in a zwitterionic form in the solid state, a keto form in chloroform, and a hydroxy (enol) form in pyridine, highlighting the influence of the environment on its preferred structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The structure of this compound contains several chromophores—the phenyl ring, the pyrazolone ring with its C=N and C=O double bonds, and the morpholino group with its non-bonding electrons—that give rise to characteristic absorption bands.
The primary electronic transitions expected for this class of compounds are:
π→π* transitions: These high-intensity absorptions arise from the excitation of electrons in the π-systems of the aromatic phenyl ring and the conjugated double bonds of the pyrazolone ring.
n→π* transitions: These are typically lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the oxygen of the carbonyl group and the nitrogens) to an anti-bonding π* orbital.
A particularly interesting characteristic of some pyrazolone derivatives is their photochromism—the ability to change color upon exposure to light. Several studies have shown that certain 4-acyl pyrazolone derivatives exhibit reversible photochromic behavior in the solid state. This phenomenon is attributed to a photoisomerization from an enol form to a keto form upon irradiation with UV light. The original color can often be restored by heating. This reversible transformation makes these materials candidates for applications in optical switches and memory devices. For example, some derivatives change from white (enol form) to yellow-brown (keto form) under UV light, with the process being thermally reversible.
Computational Chemistry and Theoretical Investigations of 3 Morpholino 1 Phenyl 1h Pyrazol 5 4h One Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for studying pyrazole (B372694) and pyrazolone (B3327878) derivatives due to its balance of computational cost and accuracy. eurasianjournals.com It allows for detailed analysis of the molecule's electronic and structural properties.
DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. nih.gov Methods like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to optimize the geometry of pyrazolone derivatives. researchgate.netresearcher.life These optimizations provide precise data on bond lengths, bond angles, and dihedral angles.
For pyrazolone systems, DFT studies confirm a high degree of conjugation and electron delocalization, with the phenyl and morpholino rings typically being slightly twisted with respect to the central pyrazolone ring. nih.govresearchgate.net Analysis of the electronic structure through methods like Mulliken population analysis reveals the charge distribution across the molecule, identifying atoms that are more susceptible to nucleophilic or electrophilic attack. asrjetsjournal.org For instance, in related pyrazolone structures, the oxygen and nitrogen atoms of the pyrazolone ring often carry significant negative charges, indicating their role as reactive centers. asrjetsjournal.org
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| N1–N2 Bond Length | ~1.38 Å | B3LYP/6-311G(d,p) |
| C=O Bond Length | ~1.23 Å | B3LYP/6-311G(d,p) |
| Phenyl-Pyrazolone Dihedral Angle | 8° - 20° | B3LYP/6-311G(d,p) |
A significant application of DFT is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. The Gauge-Independent Atomic Orbital (GIAO) method is widely used within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). nih.govasrjetsjournal.org
Numerous studies on pyrazolone derivatives demonstrate that DFT calculations can predict chemical shifts with a high degree of accuracy when compared to experimental data. nih.govresearchgate.net The choice of functional (e.g., B3LYP, B97D, TPSSTPSS) and basis set (e.g., 6-311+G(2d,p), TZVP) can influence the accuracy of the prediction. nih.govresearchgate.net These computational methods are invaluable for assigning signals in complex spectra and for confirming the structure of newly synthesized compounds. researchgate.netnih.gov
Table 2: Comparison of Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Related Pyrazolone Moiety Note: This table is a representative example based on findings for similar pyrazolone structures to illustrate the utility of DFT in NMR prediction. Specific experimental data for 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one was not found.
| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO/DFT) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O (Pyrazolone) | 172.8 | 170-175 |
| C-N (Pyrazolone) | 154.5 | 150-155 |
| CH₂ (Pyrazolone) | 32.2 | 30-35 |
DFT is a powerful tool for exploring the potential energy surfaces of chemical reactions. It can be used to model reaction pathways, identify intermediate structures, and calculate the geometries and energies of transition states. nih.gov For pyrazolone synthesis, such as the reaction between a hydrazine (B178648) derivative and a β-ketoester, DFT can elucidate the step-by-step mechanism, including cyclization and dehydration steps, and determine the activation energies for each step. ias.ac.in This provides a molecular-level understanding of reaction kinetics and regioselectivity. ias.ac.in
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. DFT calculations provide energies and visualizations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. asrjetsjournal.orgasrjetsjournal.org
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. asrjetsjournal.orgasrjetsjournal.org These descriptors quantify the molecule's reactivity and are used to predict how it will interact with other reagents. asrjetsjournal.org For example, analyses of related pyrazolones show that the HOMO and LUMO are often localized over the conjugated π-system of the pyrazolone and phenyl rings, indicating these are the primary sites for electronic interactions. researchgate.net
Table 3: Calculated Reactivity Descriptors for a Pyrazolone Derivative Note: This table presents typical reactivity descriptors calculated using DFT for pyrazolone-type compounds.
| Descriptor | Formula | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | -8.5 to -8.8 |
| LUMO Energy | E_LUMO | -0.4 to 0.4 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~8.9 |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~4.45 |
| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | ~4.2 |
Ab Initio and Semi-Empirical Methods for Molecular Properties
While DFT is prevalent, other computational methods also contribute to understanding pyrazolone systems. Ab initio methods, such as Hartree-Fock (RHF), provide a fundamental, albeit often less accurate for the same computational cost, approach to calculating electronic structure. researchgate.net They have been used historically and in comparative studies to predict geometries and analyze tautomeric forms of pyrazolones. researchgate.net
Semi-empirical methods, like AM1, offer a faster, though less rigorous, computational approach. These methods are useful for pre-optimization of molecular geometries before applying more demanding DFT or ab initio calculations, especially for larger systems or for calculating QSAR parameters. nih.gov
Solvation Models (e.g., PCM) for Environmental Effects on Tautomerism and Reactivity
The properties and behavior of molecules can be significantly influenced by their environment, particularly the solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.netresearchgate.net
For pyrazolones, which can exist in several tautomeric forms (CH, OH, and NH), the surrounding solvent plays a critical role in determining which tautomer is most stable. researchgate.netresearchgate.net Theoretical studies using PCM have shown that polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. ias.ac.inresearchgate.net By calculating the relative energies of the different tautomers in the gas phase and in various solvents using PCM, researchers can predict the predominant form in a given solution, which is crucial for understanding its reactivity and biological role. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with their environment. Such studies are crucial for understanding a molecule's biological activity and physicochemical properties.
A thorough search of existing literature indicates that no molecular dynamics simulation studies have been specifically conducted on this compound. Therefore, data regarding its conformational space, solvent effects on its structure, and its dynamic interactions with potential biological targets are not available.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in drug design and materials science for predicting the activity and properties of new, untested compounds.
Despite the prevalence of QSAR and QSPR studies for various classes of pyrazolone derivatives, there are currently no published studies that specifically include this compound in their dataset or focus on developing predictive models for this compound or its close analogs. Research in this area would require the synthesis and experimental testing of a series of related molecules to generate the necessary data for model building and validation.
Advanced Research Applications and Biological Activity Mechanisms of 3 Morpholino 1 Phenyl 1h Pyrazol 5 4h One Derivatives
Applications in Medicinal Chemistry Research
The unique structural features of 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one derivatives make them attractive candidates for exploration in medicinal chemistry. The pyrazolone (B3327878) core serves as a versatile scaffold, and the morpholine (B109124) and phenyl substituents can be modified to influence potency, selectivity, and pharmacokinetic properties.
The biological activity of many compounds is predicated on their ability to interact with specific proteins, such as enzymes and receptors, thereby modulating their function. Research into this compound derivatives has explored their potential to target key components of biochemical pathways implicated in various diseases.
While specific inhibitory data for this compound derivatives against Epidermal Growth Factor Receptor (EGFR), other tyrosine kinases, and Myeloid Cell Leukemia-1 (MCL-1) is not extensively available in the public domain, the broader class of pyrazole (B372694) and pyrazolone derivatives has demonstrated significant potential in this area. For instance, various pyrazolo[3,4-d]pyrimidine derivatives have been investigated as EGFR tyrosine kinase inhibitors, with some compounds exhibiting potent antitumor activity. nih.govsemanticscholar.org One study reported a 4-fluorophenyl pyrazole derivative with promising EGFR inhibitory activity (IC50 of 4.87 μM). dovepress.com
The pyrazole scaffold is a key feature in several known kinase inhibitors. Research on related phenylpyrazole derivatives has identified selective inhibitors of MCL-1, an anti-apoptotic protein overexpressed in many cancers. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the design of novel enzyme inhibitors. Further derivatization and screening are necessary to determine the specific inhibitory activities of this particular class of compounds against EGFR, other tyrosine kinases, and MCL-1.
Table 1: Examples of Enzyme Inhibition by Related Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50 / Ki | Reference |
| Thiazolyl Pyrazoline Derivative | EGFR | 3.92 µM | dovepress.com |
| 4-Fluorophenyl Pyrazole Derivative | EGFR | 4.87 µM | dovepress.com |
| Phenylpyrazole Derivative (LC126) | MCL-1 | ~10 µM (Ki) | nih.gov |
The ability of a molecule to bind to a specific receptor is the foundation of its potential therapeutic effect. In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for its target. While specific receptor binding data for this compound derivatives are limited, studies on structurally related compounds provide insights into their potential. For example, a series of isochromeno[4,3-c]pyrazol-5(1H)-one derivatives were evaluated for their ability to displace [3H]flunitrazepam from benzodiazepine (B76468) receptors in bovine brain membranes. nih.gov This research demonstrated that the substitution pattern on the pyrazolone core significantly influences receptor affinity. nih.gov Another study on 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides reported their affinity for cannabinoid receptors, with some derivatives showing high potency and selectivity for the hCB1 receptor. elsevierpure.com These studies underscore the potential of the pyrazolone scaffold to interact with various receptors, suggesting that this compound derivatives could also exhibit interesting receptor binding profiles with further investigation.
The this compound structure is a versatile scaffold that can be chemically modified to generate a library of diverse molecules with a wide range of biological activities. This adaptability makes it a valuable starting point for the discovery of new therapeutic agents.
The pyrazole and pyrazolone moieties are present in numerous compounds with demonstrated antimicrobial properties. Research has shown that derivatives of this scaffold can be effective against a variety of pathogens.
Antibacterial and Antifungal Research:
While specific studies on the antibacterial and antifungal properties of this compound derivatives are not widely reported, the broader class of pyrazole derivatives has shown significant promise. For example, certain pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, with some compounds showing moderate to potent activity. mdpi.com In another study, newly synthesized 1,3,5-trisubstituted pyrazole derivatives were tested against several bacterial and fungal strains, with some compounds exhibiting significant antimicrobial effects. greenpharmacy.info
Antitubercular Research:
Several studies have highlighted the potential of pyrazolone derivatives as antitubercular agents. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. eurjchem.comresearchgate.net Notably, compounds with dichloro-substituted phenyl rings showed significant activity, with minimum inhibitory concentrations (MICs) as low as 1.64 µg/mL. eurjchem.comresearchgate.net Another study on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids also reported potent antitubercular activity, with some compounds showing MIC values of 12.5 µg/mL against M. tuberculosis H37Rv. nih.gov These findings suggest that the this compound scaffold could be a valuable template for the development of new antitubercular drugs.
Table 2: Antitubercular Activity of Representative Pyrazol-5(H)-one Derivatives against Mycobacterium tuberculosis H37Rv
| Compound | MIC (µg/mL) | Reference |
| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | 1.66 | eurjchem.comresearchgate.net |
| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | 1.64 | eurjchem.comresearchgate.net |
| Pyrazolylpyrazoline-clubbed triazole/tetrazole hybrid (Compound 9o) | 12.5 | nih.gov |
Exploration as Scaffold for Diverse Bioactive Molecules
Anti-inflammatory and Analgesic Research
Pyrazolone derivatives have long been recognized for their therapeutic potential as anti-inflammatory and analgesic agents. mdpi.com Research into newer derivatives continues to reveal compounds with significant activity, often comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs). hilarispublisher.com The mechanism of action for many of these compounds is linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. hilarispublisher.com
A study on a series of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives demonstrated significant analgesic and anti-inflammatory activities. hilarispublisher.com For instance, one compound showed a 105.8% maximum protection against thermal stimulus, comparable to the reference drug tramadol. hilarispublisher.com Another set of derivatives exhibited anti-inflammatory activity greater than that of indomethacin (B1671933). hilarispublisher.com Similarly, research on 3-methyl pyrazolone derivatives identified compounds with prominent analgesic and anti-inflammatory responses. nih.gov The combination of a pyrazole moiety with a 1,2,4-triazole-3-thiol structure has also yielded derivatives with confirmed antinociceptive activity in vivo. zsmu.edu.ua Furthermore, certain 1-phenyl-1H-pyrazole derivatives have demonstrated strong anti-inflammatory activity in rats, alongside appreciable analgesic and antipyretic effects. nih.gov
Table 1: Analgesic and Anti-inflammatory Activity of Selected Pyrazolone Derivatives
| Compound/Derivative | Activity Type | Key Finding | Reference |
| 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivative (Compound 5) | Analgesic | 105.8% maximum protection against thermal stimulus, comparable to tramadol. | hilarispublisher.com |
| 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivatives (10, 12, 16) | Anti-inflammatory | Activity greater than the reference drug indomethacin after 4 hours. | hilarispublisher.com |
| 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) | Analgesic, Anti-inflammatory | Showed the most prominent analgesic and anti-inflammatory response among the tested derivatives. | nih.gov |
| Pyrazole derivatives of 1,2,4-triazol-3-thiol with 2,6-dichlorophenyl substituent | Analgesic | Confirmed antinociceptive activity in acetic acid-induced writhing and formalin inflammation models. | zsmu.edu.ua |
| 1-phenyl-1H-pyrazole-5-acetic acid (Compound 18) | Anti-inflammatory, Analgesic | Exhibited strong anti-inflammatory activity in rats and appreciable analgesic activity in mice. | nih.gov |
Antioxidant Research
Oxidative stress is implicated in the pathology of numerous diseases, making the development of potent antioxidants a key research area. Pyrazolone derivatives have emerged as promising candidates due to their radical scavenging capabilities. mdpi.com Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger, is a well-known example used in treating acute brain infarction, highlighting the therapeutic potential of this chemical class. nih.gov
Research into novel phenyl-pyrazolone derivatives has shown that they can maintain significant antioxidant capacity. mdpi.com In one study, new derivatives, while slightly less potent than edaravone, still exhibited very significant radical scavenging activity. mdpi.com Another investigation into 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) revealed that all synthesized compounds possessed good radical scavenging activity, with half being more active than the standard, ascorbic acid. nih.gov One particular derivative in this series proved to be a very potent scavenger with an IC50 of 6.2 ± 0.6 µM. nih.gov Furthermore, the synthesis of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has also been pursued for the development of potent antioxidants. nih.gov
Table 2: Antioxidant Activity of Selected Pyrazolone Derivatives
| Compound/Derivative | Assay/Method | Key Finding | Reference |
| Novel phenyl-pyrazolone derivatives | EPR measurements | Maintained a marked antioxidant capacity, with significant radical scavenging activity. | mdpi.com |
| 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | DPPH assay | All compounds showed good radical scavenging activity; half were more active than ascorbic acid. | nih.gov |
| Compound 3i (a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative) | DPPH assay | Proved to be a very potent scavenger with an IC50 of 6.2 ± 0.6 µM. | nih.gov |
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | Not specified | Showed potent radical scavenging activity. | nih.gov |
Anticancer Research (in vitro studies)
The pyrazole scaffold is a key structural motif in several approved anticancer drugs, and ongoing research continues to explore the cytotoxic potential of new pyrazolone derivatives against various human cancer cell lines. nih.govnih.gov These compounds have demonstrated the ability to induce cell death through mechanisms such as p53-mediated apoptosis. nih.gov
A study on 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) found that several derivatives were cytotoxic to the RKO colorectal carcinoma cell line. nih.gov One compound, in particular, exhibited an IC50 of 9.9 ± 1.1 μM against this cell line. nih.gov Another investigation into 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives showed a reduction in the survival rate of breast cancer (MCF-7) cells in a dose- and time-dependent manner. mdpi.com Furthermore, some pyrazole derivatives have shown moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines. nih.gov Research has also been conducted on coumarin-pyrazoline derivatives, with some compounds showing potent anticancer activity against a panel of 60 different cell lines at a 10 µM concentration. arabjchem.org
Table 3: In Vitro Anticancer Activity of Selected Pyrazolone Derivatives
| Compound/Derivative | Cell Line(s) | Key Finding | Reference |
| Compound 3i (a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivative) | RKO (colorectal carcinoma) | Exhibited an IC50 of 9.9 ± 1.1 μM. | nih.gov |
| 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolones | MCF-7 (breast cancer) | Reduced the percentage of viable cells in a dose and time-dependent manner. | mdpi.com |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (pancreatic cancer) | Displayed moderate cytotoxicity with an IC50 of 61.7 ± 4.9 μM. | nih.gov |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (breast cancer) | Showed moderate cytotoxicity with an IC50 of 81.48 ± 0.89 μM. | nih.gov |
| Coumarin-pyrazoline derivatives (IIa–c, IIIb, IIId) | 60 human cancer cell lines | Potent anticancer agents at a 10 µM concentration. | arabjchem.org |
Pyrazolone Derivatives as Synthons in Asymmetric Synthesis
Pyrazolone and its derivatives are recognized as powerful synthons in organic chemistry, particularly for the construction of chiral pyrazoles and pyrazolones. rsc.orgresearchgate.netnih.gov These chiral molecules are of great interest in medicinal chemistry and materials science. researchgate.net The versatility of the pyrazolone skeleton, with its multiple reactive sites, allows for a wide range of asymmetric transformations. rsc.orgbohrium.com
Researchers have successfully developed numerous strategies for the asymmetric synthesis of various pyrazole derivatives, leveraging the reactivity of 4-unsubstituted and 4-monosubstituted pyrazolones. researchgate.net Organocatalyzed asymmetric Michael additions of 4-unsubstituted pyrazolin-5-ones to different Michael acceptors have emerged as a powerful method for creating enantioenriched pyrazole derivatives. researchgate.net This field has seen rapid growth, with a large number of achievements in the construction of chiral pyrazolone and pyrazole derivatives being reported in recent years. nih.govrsc.org
Research in Material Science Applications (e.g., Photochromic Materials)
In the realm of materials science, pyrazolone derivatives have garnered significant attention for their photochromic properties, which is the ability to undergo a reversible color change upon exposure to electromagnetic radiation. wikipedia.org This characteristic makes them suitable for potential applications in optical data storage, optical switches, and other photoactive devices. rsc.orgrsc.org
The photochromism in pyrazolone derivatives is often attributed to a tautomeric conversion between enol and keto forms, which can be triggered by UV light and reversed by visible light or heat. wikipedia.orgrsc.org Researchers have synthesized novel pyrazolone derivatives that exhibit reversible solid-state photochromism. rsc.orgnih.gov For instance, 1,3-diphenyl-4-(3-chloro-4-fluorobenzal)-5-hydoxypyrazole 4-phenylsemicarbazide (B1584512) demonstrated good fatigue resistance and reversible fluorescent switching properties. nih.gov This compound was successfully incorporated into a hydroxypropylmethylcellulose (B13716658) (HPMC) composite film, which retained the desirable photochromic properties, showcasing a practical step towards real-world applications. rsc.orgnih.gov The photochromic mechanism in these materials often involves intra- or intermolecular proton transfer. rsc.org
Corrosion Inhibition Studies and Mechanisms
Pyrazolone derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, such as steel and copper, in acidic environments. iapchem.orgresearchgate.netacs.org Their efficacy stems from their molecular structure, which typically includes heteroatoms (N, O) and pyrazolone rings that can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. iapchem.orgsrce.hrsemanticscholar.org
The mechanism of corrosion inhibition by pyrazolone derivatives has been elucidated through a combination of electrochemical techniques and theoretical calculations. researchgate.net Electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have shown that these compounds often act as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.netresearchgate.net The inhibition efficiency generally increases with the concentration of the pyrazolone derivative. iapchem.orgresearchgate.net
Adsorption studies indicate that the process often follows the Langmuir or Freundlich adsorption isotherm, suggesting the formation of a monolayer on the metal surface. iapchem.orgresearchgate.netresearchgate.net Theoretical investigations using Density Functional Theory (DFT) and Monte Carlo simulations provide insights into the molecular properties that govern the inhibitory action. iapchem.orgresearchgate.net These calculations help to correlate molecular descriptors with the observed inhibition efficiency and indicate that the pyrazolone molecules tend to adsorb in a parallel configuration, maximizing surface coverage. iapchem.org Scanning electron microscopy (SEM) and atomic force microscopy (AFM) have visually confirmed the formation of a protective film on the metal surface in the presence of these inhibitors. iapchem.orgsemanticscholar.orgresearchgate.net
Future Directions and Emerging Research Avenues for 3 Morpholino 1 Phenyl 1h Pyrazol 5 4h One Chemistry
Development of Novel Synthetic Methodologies
The classical synthesis of 1-phenyl-3-methyl-5-pyrazolone, a related parent structure, often involves the condensation of a β-ketoester with phenylhydrazine (B124118). google.com While effective, these methods can have limitations regarding substrate scope, reaction conditions, and the introduction of complex functionalities like the morpholino group. Future synthetic research will likely move beyond these traditional routes to embrace more efficient and versatile strategies that have been successfully applied to other pyrazole (B372694) derivatives.
One promising area is the increased use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and reducing waste. mdpi.com The development of a one-pot MCR for 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one, potentially involving a morpholino-containing precursor, an appropriate β-ketoester, and phenylhydrazine, would represent a significant step forward. Another key direction is the application of transition-metal catalysis to build the pyrazolone (B3327878) core or its precursors, enabling novel bond formations and access to a wider array of structural analogues.
| Method Type | Description | Potential Advantages for Synthesis |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form a complex product. mdpi.com | Increased efficiency, atom economy, reduced waste, and rapid generation of a library of derivatives. |
| Transition-Metal Catalysis | Using catalysts based on metals like palladium, copper, or rhodium to facilitate bond formations that are otherwise difficult. | Milder reaction conditions, higher yields, and the ability to form complex C-C and C-N bonds for advanced derivatization. |
| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch flask. | Enhanced safety, better control over reaction parameters (temperature, pressure), easier scalability, and potential for higher purity. |
| Photoredox Catalysis | Using visible light to initiate and drive chemical reactions. | Access to unique reaction pathways, mild conditions, and alignment with green chemistry principles. |
Design of Highly Selective Derivatization Strategies
The this compound scaffold possesses multiple reactive sites, including the C4 position of the pyrazolone ring, the phenyl ring, and the morpholine (B109124) moiety. A significant challenge and future direction lie in developing highly regioselective methods to modify these positions independently.
The C4 position is particularly important as its functionalization is a common strategy for tuning the biological activity of pyrazolones. However, pyrazolones can exist in tautomeric forms, leading to a competition between C-acylation/alkylation and O-acylation/alkylation. Future strategies will focus on methods to control this selectivity. One effective approach involves the use of a calcium hydroxide (B78521) complex, which protects the hydroxyl group and directs acylation specifically to the C4 position, preventing the formation of the O-acylated byproduct. acs.orgrsc.org
Further research will aim to:
Selectively functionalize the N-phenyl ring using modern cross-coupling reactions to introduce diverse substituents.
Modify the morpholine ring , potentially through oxidation or ring-opening reactions, to create novel analogues with different physicochemical properties.
Develop orthogonal protection strategies that allow for sequential and controlled modification at different sites on the molecule.
| Target Site | Derivatization Strategy | Desired Outcome |
| C4-Position | Regioselective C-acylation using metal complexes (e.g., Ca(OH)₂) to block O-acylation. rsc.org | Introduction of ketone, ester, or amide groups to modulate biological activity and metal-chelating properties. |
| N-Phenyl Ring | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Installation of aryl, alkyl, or amino groups to explore structure-activity relationships (SAR). |
| Morpholine Ring | N-oxidation or C-H activation. | Alteration of solubility, polarity, and hydrogen bonding capacity. |
Integration of Advanced Computational Approaches for Structure-Function Elucidation
Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. eurasianjournals.com For this compound, integrating advanced computational models will be crucial for understanding its properties and designing next-generation derivatives.
Future research will heavily rely on:
Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, tautomeric equilibrium, and reaction mechanisms of the molecule, providing insights that can guide synthetic efforts. eurasianjournals.com
Molecular Docking: This technique predicts how a molecule binds to the active site of a biological target, such as an enzyme or receptor. It can be used to screen virtual libraries of derivatives against targets implicated in diseases like cancer or inflammation. kcl.ac.uk
Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic behavior of the molecule and its interactions with biological targets over time, offering a more realistic understanding of binding stability and conformational changes. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models correlate the structural features of a series of compounds with their biological activity, helping to identify key molecular descriptors that are essential for potency and selectivity. jchemlett.com
| Computational Tool | Application for this compound |
| Density Functional Theory (DFT) | Elucidate electronic properties, predict reactivity sites for derivatization, and study reaction mechanisms. eurasianjournals.com |
| Molecular Docking | Predict binding modes and affinities to biological targets (e.g., kinases, receptors), guiding the design of more potent inhibitors. kcl.ac.uk |
| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes and explore conformational flexibility in a simulated physiological environment. eurasianjournals.com |
| QSAR Modeling | Identify key structural features responsible for biological activity and predict the potency of newly designed derivatives. jchemlett.com |
Expanding the Scope of Research Applications Beyond Current Knowledge
The pyrazole scaffold is a cornerstone in many approved drugs used to treat a range of diseases, from cancer to inflammatory conditions. nih.gov While the specific applications of this compound are not yet broadly established, its structure suggests significant potential in several therapeutic areas. Future research will focus on systematically screening the compound and its derivatives to uncover new biological activities.
Emerging areas of application include:
Kinase Inhibition: Many pyrazole-containing drugs are potent kinase inhibitors used in oncology. nih.gov Derivatives of this compound could be designed and tested for activity against kinases involved in cancer cell proliferation and survival, such as VEGFR, EGFR, or CDKs.
Anti-inflammatory Agents: Pyrazolones have a long history as anti-inflammatory agents. researchgate.netnih.gov Future studies could explore the inhibition of targets like COX, lipoxygenase, or signaling pathways involved in neuroinflammation. nih.gov
Antimicrobial Agents: The metabolic stability of the pyrazole nucleus makes it an attractive scaffold for developing new antibacterial and antifungal agents to combat growing drug resistance. nih.gov
Materials Science: Acylpyrazolones are known for their excellent metal-chelating properties and are used in solvent extraction and for creating complexes with interesting photophysical properties. researchgate.netresearchgate.net Derivatives could be explored as sensors, catalysts, or components in functional materials.
Exploration of Green Chemistry Principles in Pyrazolone Synthesis
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of this compound and its derivatives is an area ripe for the application of these principles.
Future research will focus on developing synthetic protocols that are:
Solvent-Free or Use Benign Solvents: Replacing traditional volatile organic compounds with greener alternatives like water or ethanol (B145695), or performing reactions under solvent-free conditions. nih.govthieme-connect.com
Energy-Efficient: Utilizing alternative energy sources such as microwave (MW) irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times and higher yields. nih.gov
Catalyst-Driven: Employing reusable heterogeneous catalysts, nanocatalysts, or biodegradable catalysts to improve efficiency and reduce waste. thieme-connect.comresearchgate.net
Atom-Economical: Designing synthetic routes, such as one-pot and multicomponent reactions, that maximize the incorporation of starting materials into the final product, minimizing the generation of byproducts. mdpi.comresearchgate.net
| Green Chemistry Principle | Application in Pyrazolone Synthesis | Reference |
| Use of Green Solvents | Performing multicomponent reactions in water to synthesize pyrazolone derivatives. | thieme-connect.com |
| Alternative Energy Sources | Employing microwave (MW) activation under solvent-free conditions for rapid pyrazole synthesis. | nih.gov |
| Reusable Catalysts | Using nanocatalytic systems (e.g., TiO₂/RuO₂/CuO) for one-pot synthesis of pyrazole derivatives. | researchgate.net |
| Atom Economy | Designing one-pot, four-component domino reactions to build complex fused pyrazole systems. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Morpholino-1-phenyl-1H-pyrazol-5(4H)-one and its analogs?
- Methodological Answer : A common approach involves condensation reactions of substituted pyrazolone precursors with morpholine derivatives. For example, the Jensen method (refluxing hydrazine derivatives with β-ketoesters in ethanol) is widely adapted for pyrazolone synthesis, as demonstrated in analogous compounds like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one . Ultrasound-assisted synthesis (non-conventional method) can enhance reaction efficiency and yield, as seen in trifluoromethyl-substituted pyrazolones . Key steps include purification via slow evaporation for single-crystal growth .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at ~296 K using Mo/Kα radiation, followed by refinement via SHELXL (e.g., R factor < 0.05), confirms bond lengths, angles, and torsion angles. Weak interactions (C–H⋯O, C–H⋯π) stabilize the crystal lattice, as observed in structurally similar pyrazolones . Software like WinGX and ORTEP-III visualize anisotropic displacement parameters .
Q. What functional groups in pyrazolone derivatives influence their biological or catalytic activity?
- Methodological Answer : Substituents like morpholino (electron-donating), nitro (electron-withdrawing), and aryl groups modulate electronic properties. For example, the morpholino group enhances solubility and hydrogen-bonding potential, while nitro groups increase electrophilicity, as seen in comparative studies of pyrazolone analogs . Structure-activity relationship (SAR) studies via systematic substitution (e.g., chloro, fluoro, methyl) are critical .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered moieties, twinning) be resolved during refinement?
- Methodological Answer : For disordered regions, partial occupancy refinement and constraints (e.g., SIMU/DELU in SHELXL) improve model accuracy. Twinned data (e.g., high-resolution macromolecular cases) may require HKLF5 format processing in SHELX . Validation tools like PLATON check for missed symmetry and pseudo-merohedral twinning . Case study: A triclinic pyrazolone analog with α = 109.28° required iterative refinement to resolve overlapping electron density .
Q. What strategies optimize reaction yields in ultrasound-assisted pyrazolone synthesis?
- Methodological Answer : Ultrasonic parameters (frequency: 20–40 kHz, power: 50–100 W) and solvent selection (e.g., DMF for polar intermediates) are critical. Comparative studies show ultrasound reduces reaction time from hours to minutes (e.g., 84% yield for trifluoromethyl-pyrazolone vs. 65% via conventional heating) . Real-time monitoring via FTIR or NMR tracks intermediate formation .
Q. How do weak intermolecular interactions (e.g., C–H⋯π) affect the supramolecular assembly of pyrazolone derivatives?
- Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions. For example, in 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-pyrazolone, C–H⋯O (23%) and C–H⋯π (12%) interactions dominate packing, with π-stacking (dihedral angle < 10°) enhancing stability . Temperature-dependent SC-XRD (e.g., 100 K vs. 296 K) reveals thermal motion effects on lattice parameters .
Q. What computational methods complement experimental data in pyrazolone studies?
- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and electronic properties (HOMO-LUMO gaps). For instance, B3LYP/6-311+G(d,p) aligns with SC-XRD data for pyrazolone bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) . Molecular docking predicts binding affinities for pharmacological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
